N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and its derivatives often involves the reaction of specific precursors such as 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various amides or amidines in the presence of activating agents. For instance, Bondavalli et al. (1992) describe the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines through reactions involving acetamidine, benzamidine, guanidine, and other reactants, showcasing the versatility of this compound's synthesis pathway (Bondavalli et al., 1992).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. Trilleras et al. (2008) investigated the hydrogen bonding in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into their stoichiometric hydrates and solvent-free forms. This research highlights the impact of molecular structure on the physical and chemical properties of these compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
N,N-dimethyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can undergo various chemical reactions, leading to the formation of a wide range of derivatives with diverse biological activities. For example, Khan et al. (2014) demonstrated the green synthesis of pyrazoline and pyrimidine derivatives from specific propenone precursors, showing the compound's versatility in forming biologically active molecules (Khan et al., 2014).
properties
IUPAC Name |
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-19(2)13-11-14(20-10-6-9-16-20)18-15(17-13)12-7-4-3-5-8-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJATVDLFZAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)N2C=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
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